molecular formula C6H3BrF2O B012419 4-Bromo-2,6-difluorophenol CAS No. 104197-13-9

4-Bromo-2,6-difluorophenol

Cat. No. B012419
M. Wt: 208.99 g/mol
InChI Key: GPRPSJPFAAGLCA-UHFFFAOYSA-N
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Patent
US04888050

Procedure details

A stirred mixture of 2,6-difluorophenol (20.0 g, 0.154 mole), bromine (25.57 g, 0.16 mole) and powdered iron (1 g) in methylene chloride (250 ml) was heated at reflux overnight. The cooled reaction mixture was poured into ice-water (300 ml) containing sodium bisulfite (5 g) and the organic phase separated. The aqueous phase was washed with additional methylene chloride. The organic phase was combined, dried (MgSO4) and the solvent evaporated to give a light yellow oil which solidified upon standing. NMR (CDCL3) of this material was consistent with the assigned structure. No additional analysis or purification was attempted. This material was used directly in the next step.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25.57 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[OH:9].[Br:10]Br.S(=O)(O)[O-].[Na+]>C(Cl)Cl.[Fe]>[Br:10][C:6]1[CH:7]=[C:2]([F:1])[C:3]([OH:9])=[C:4]([F:8])[CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)O
Name
Quantity
25.57 g
Type
reactant
Smiles
BrBr
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
ice water
Quantity
300 mL
Type
reactant
Smiles
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
the organic phase separated
WASH
Type
WASH
Details
The aqueous phase was washed with additional methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to give a light yellow oil which
CUSTOM
Type
CUSTOM
Details
No additional analysis or purification

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(C(=C1)F)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.